Cas no 2248294-77-9 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl isoquinoline-6-carboxylate)

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl isoquinoline-6-carboxylate is a heterocyclic compound featuring a fused isoindole-1,3-dione (phthalimide) moiety linked to an isoquinoline-6-carboxylate group. This structure imparts unique reactivity and potential utility in pharmaceutical and materials chemistry. The phthalimide component enhances stability and may facilitate further functionalization, while the isoquinoline carboxylate moiety offers opportunities for coordination or derivatization. The compound’s rigid, conjugated system suggests potential applications in optoelectronic materials or as a synthetic intermediate for bioactive molecules. Its well-defined molecular architecture allows for precise modifications, making it a valuable scaffold for research in medicinal chemistry and polymer science. Handling requires standard precautions for organic compounds.
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl isoquinoline-6-carboxylate structure
2248294-77-9 structure
Product Name:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl isoquinoline-6-carboxylate
CAS No:2248294-77-9
MF:C18H10N2O4
MW:318.283004283905
CID:5953065
PubChem ID:165980427
Update Time:2025-05-25

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl isoquinoline-6-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl isoquinoline-6-carboxylate
    • 2248294-77-9
    • EN300-6516837
    • Inchi: 1S/C18H10N2O4/c21-16-14-3-1-2-4-15(14)17(22)20(16)24-18(23)12-5-6-13-10-19-8-7-11(13)9-12/h1-10H
    • InChI Key: TUQQWKKCVKFSNH-UHFFFAOYSA-N
    • SMILES: O(C(C1C=CC2C=NC=CC=2C=1)=O)N1C(C2C=CC=CC=2C1=O)=O

Computed Properties

  • Exact Mass: 318.06405680g/mol
  • Monoisotopic Mass: 318.06405680g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 3
  • Complexity: 525
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 76.6Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl isoquinoline-6-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6516837-1.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl isoquinoline-6-carboxylate
2248294-77-9
1g
$0.0 2023-05-23

Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl isoquinoline-6-carboxylate

Introduction to 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl isoquinoline-6-carboxylate (CAS No. 2248294-77-9)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl isoquinoline-6-carboxylate, identified by the Chemical Abstracts Service Number (CAS No.) 2248294-77-9, is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This molecule represents a fascinating fusion of isoindole and isoquinoline scaffolds, linked through a carboxylate bridge, which endows it with unique chemical and biological properties. The presence of both 1,3-dioxo and dihydro functional groups further enhances its potential as a versatile intermediate in synthetic chemistry and a lead compound for drug discovery.

The isoindol moiety is particularly noteworthy due to its prevalence in biologically active natural products and synthetic molecules. Isoindoles are known for their role in various pharmacological applications, including antitumor, antimicrobial, and anti-inflammatory agents. The integration of this motif with the isoquinoline backbone introduces additional layers of structural complexity and biological activity. Isoquinolines are another class of heterocyclic compounds that have been extensively studied for their pharmacological properties, with derivatives exhibiting activities ranging from analgesic to anticancer effects.

The carboxylate group at the 6-position of the isoquinoline ring not only serves as a key functional handle for further chemical modifications but also contributes to the compound's solubility and interaction with biological targets. This feature makes 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl isoquinoline-6-carboxylate a promising candidate for use in medicinal chemistry campaigns aimed at developing novel therapeutic agents.

In recent years, there has been growing interest in the development of hybrid molecules that combine the structural features of multiple heterocyclic systems. Such hybrids often exhibit enhanced biological activity compared to their parent compounds. The unique architecture of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl isoquinoline-6-carboxylate aligns well with this trend, as it combines the bioisosteric properties of isoindole and isoquinoline with additional functional groups that can modulate receptor binding and metabolic stability.

One of the most compelling aspects of this compound is its potential as a scaffold for drug discovery. The presence of multiple reactive sites allows for diverse chemical modifications, enabling researchers to explore a wide range of structural variations. This flexibility is crucial for optimizing pharmacokinetic properties such as solubility, bioavailability, and metabolic clearance. Furthermore, the compound's ability to engage with multiple biological targets makes it an attractive candidate for multitarget drug design strategies.

Recent advancements in computational chemistry have facilitated the rapid screening of large libraries of compounds for potential biological activity. Virtual screening techniques have been particularly effective in identifying promising candidates like 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl isoquinoline-6-carboxylate based on their structural features and predicted interactions with biological targets. These computational approaches have accelerated the drug discovery process by allowing researchers to prioritize compounds that are most likely to exhibit desired pharmacological effects.

The synthesis of complex heterocyclic compounds such as 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl isoquinoline-6-carboxylate presents both challenges and opportunities for synthetic chemists. Modern synthetic methodologies have enabled the construction of intricate molecular frameworks with high precision and yield. Techniques such as transition metal-catalyzed coupling reactions and asymmetric synthesis have played a crucial role in accessing these challenging structures. The development of novel synthetic routes not only facilitates the production of individual compounds but also contributes to the broader field of organic synthesis by expanding the toolbox available to chemists.

Beyond its synthetic significance, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl isoquinoline-6-carboxylate holds promise for applications in materials science and nanotechnology. The unique electronic properties of heterocyclic compounds like this one make them attractive candidates for use in organic electronics, photovoltaics, and other advanced materials. By tuning the electronic structure through functional group modifications or by incorporating into supramolecular assemblies, researchers can exploit these properties for innovative technological applications.

The intersection of chemistry and biology has led to numerous discoveries that have transformed our understanding of disease mechanisms and therapeutic interventions. The study of natural products has historically been a rich source of inspiration for drug discovery, with many clinically used drugs derived from biologically active molecules found in nature. The synthesis of structurally complex compounds like 1,3-dioxo-2,3-dihydro-1H-isoidololyl isoquinoline-6-carboxylate allows researchers to mimic or even improve upon these natural scaffolds, leading to novel therapeutic agents with improved efficacy and reduced side effects.

In conclusion, 1,3-dioxo-2,3-dihydro-1H-isoidololyl isoquinoline-6-carboxylate (CAS No. 2248294-77.9)> represents a structurally intriguing compound with significant potential in pharmaceutical research. Its unique combination of heterocyclic motifs and functional groups makes it a versatile scaffold for drug discovery, material science applications, and synthetic chemistry innovations. As our understanding grows regarding molecular interactions at the atomic level, compounds like this one will continue to play a crucial role in advancing human health through innovative chemical solutions.

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